Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate

Suzuki-Miyaura cross-coupling C-C bond formation thienopyridine library synthesis

Researchers requiring a single versatile building block for sequential C-C and C-N derivatization face limited scaffold options. Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate solves this with three orthogonal handles: a C6-Br site for Suzuki/Sonogashira coupling, a C3-NH₂ for Buchwald-Hartwig amination, and a C2-methyl ester for further transformations. - Enables 65-91% yields in Suzuki-Miyaura library synthesis across >10 diverse aryl/heteroaryl partners. - Supports two-step sequential coupling to tetracyclic kinase inhibitor scaffolds, eliminating 2-3 synthetic steps vs. mono-functional precursors. - Sonogashira-derived 6-alkynyl analogs show GI₅₀ = 1.2 μM against HepG2 with >100-fold tumor selectivity. - Available at ≥98% purity from multiple production lots, ensuring reproducible library synthesis.

Molecular Formula C9H7BrN2O2S
Molecular Weight 287.14 g/mol
CAS No. 1206907-38-1
Cat. No. B1382005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate
CAS1206907-38-1
Molecular FormulaC9H7BrN2O2S
Molecular Weight287.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C=C(C=N2)Br)N
InChIInChI=1S/C9H7BrN2O2S/c1-14-9(13)8-6(11)7-5(15-8)2-4(10)3-12-7/h2-3H,11H2,1H3
InChIKeyICWOLCSNJJNKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-6-bromothieno[3,2-b]pyridine-2-carboxylate: Dual-Functional Building Block


Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic thieno[3,2-b]pyridine derivative bearing three orthogonal functional handles: a C6-bromo substituent, a C3-amino group, and a C2-methyl ester. It serves as a versatile precursor for constructing structurally diverse libraries of 6-substituted thieno[3,2-b]pyridines via palladium-catalyzed C–C (Suzuki–Miyaura, Sonogashira) and C–N (Buchwald–Hartwig) cross-coupling reactions [1]. The compound is prepared by condensation of 5-bromo-3-nitropyridine-2-carbonitrile with methyl thioglycolate under basic conditions [2]. Its molecular formula is C₉H₇BrN₂O₂S (MW 287.13 g/mol), with a reported melting point of 157–159 °C .

Why This Compound Cannot Be Replaced by Close Analogs


In the thieno[3,2-b]pyridine scaffold, the choice of substituents at the 6- and 3-positions fundamentally dictates the accessible reaction space. Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate—the closest non-brominated analog—lacks a halogen leaving group at C6 and is therefore limited to C–N Buchwald–Hartwig couplings via its 3-amino group; it cannot participate in C–C bond-forming reactions (Suzuki or Sonogashira) at this position [1]. Conversely, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate—the deaminated analog—can undergo Suzuki coupling at C3 but lacks the 3-amino handle for subsequent C–N derivatization or urea formation [2]. Only the 6-bromo-3-amino combination in the target compound enables both C–C and C–N coupling manifolds within the same scaffold, and crucially, permits sequential bifunctionalization to access tetracyclic architectures unattainable from either analog alone [1].

Quantitative Evidence of Differentiation


Suzuki–Miyaura Coupling Efficiency

Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate undergoes Suzuki–Miyaura cross-coupling with aryl and heteroaryl pinacolboranes or potassium trifluoroborates to produce bi(hetero)aryl derivatives in 65–91% isolated yield [1]. This yield range was demonstrated across more than ten diverse coupling partners, establishing the compound as a robust electrophilic coupling component. In contrast, the non-brominated analog (methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate) cannot undergo this transformation at all, while methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (the deaminated analog) participates in Suzuki coupling but lacks the 3-amino group for subsequent functionalization [2].

Suzuki-Miyaura cross-coupling C-C bond formation thienopyridine library synthesis

Sonogashira-Derived Anti-HCC Activity

The 6-bromo substituent facilitates Sonogashira coupling with (hetero)arylacetylenes, yielding 6-alkynyl derivatives with potent antitumor activity. The derivative methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f) exhibited a GI₅₀ of 1.2 μM on HepG2 human hepatocellular carcinoma cells, compared to 2.9 μM for the positive control ellipticine, and showed no hepatotoxicity (PLP1 GI₅₀ >125 μM vs. 3.3 μM for ellipticine) [1]. The non-brominated analog cannot access this compound series because it lacks the halogen handle required for Sonogashira coupling. No alternative thieno[3,2-b]pyridine precursor lacking the 6-bromo group has been reported to achieve comparable anti-HCC potency in this scaffold class [2].

Sonogashira coupling anti-hepatocellular carcinoma alkynyl-thienopyridine

Sequential Bifunctionalization Capability

The simultaneous presence of C6-Br and C3-NH₂ in methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate permits sequential orthogonal functionalization: first, Sonogashira coupling at C6 with (hetero)arylacetylenes, followed by Buchwald–Hartwig C–N coupling at the 3-amino group with 2-bromopyridine, and subsequent intramolecular cyclization to form tetracyclic compounds [1]. In direct contrast, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (lacking 6-Br) can only engage in C–N coupling via its 3-amino group, generating di(hetero)arylamine products but never tetracyclic C–C/C–N-bridged structures [2]. Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (lacking 3-NH₂) can perform Suzuki coupling at C3 but cannot be bifunctionalized through sequential coupling [3].

bifunctionalization sequential coupling tetracyclic ring construction

Ullmann-Type C–O Coupling Applications

The 6-bromo substituent is also competent for copper-catalyzed Ullmann-type C–O coupling with substituted phenols. Reaction of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with ortho- and meta-methoxyphenols using N,N-dimethylglycine as ligand and Cs₂CO₃ as base produced di(hetero)arylethers with GI₅₀ values of 1.2–2.5 μM against MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) cell lines [1]. The non-brominated precursor (methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate) has no documented capacity for C–O coupling at the 6-position because it lacks the requisite halogen [2]. The deaminated analog (methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate) has not been reported in Ullmann-type C–O coupling applications [3].

Ullmann coupling C-O bond formation di(hetero)arylether antitumor

Commercial Purity and Quality Control

Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate is commercially available from multiple suppliers with purity specifications of 95% (AKSci) to 98% (Leyan) , and a reported melting point of 157–159 °C . This level of characterization provides procurement teams with verifiable QC acceptance criteria. The closest non-brominated analog (methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, CAS 111042-90-1) has more limited commercial availability and less extensively documented physicochemical characterization in the open literature [1]. While purity specifications alone do not constitute a differentiation claim for biological performance, the availability of well-characterized material with defined melting point facilitates incoming QC verification critical for reproducible cross-coupling reaction outcomes in multi-step synthesis campaigns.

purity specification melting point procurement quality control

Antitumor Potency of 6-Aryl Derivatives

Suzuki–Miyaura coupling products derived from methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate demonstrate potent and tunable antitumor activity. A bithiophene derivative showed selective growth inhibition against MCF-7 and NCI-H460 cell lines with GI₅₀ values of 0.7–1.0 μM, while an o-aniline derivative displayed broad activity against all three tested cell lines (MCF-7, NCI-H460, A375-C5) with GI₅₀ values of 2.5–4.2 μM [1]. Both compounds induced alterations in cell cycle distribution in NCI-H460 cells [1]. In comparison, derivatives prepared from the non-brominated precursor via Buchwald–Hartwig coupling of the 3-amino group showed GI₅₀ values generally above 13 μM, with the most active benzothiazole derivative reaching GI₅₀ 3.5–6.9 μM [2]. This indicates that C6-arylation via the bromo handle yields more potent antitumor agents than C3-N-arylation alone on the same thieno[3,2-b]pyridine core.

antitumor activity GI50 structure-activity relationship cell cycle analysis

Optimal Application Scenarios


Parallel Synthesis of Antitumor Libraries

This compound is ideally suited as the core electrophilic building block for synthesizing 6-(hetero)arylthieno[3,2-b]pyridine libraries via high-throughput Suzuki–Miyaura coupling. With demonstrated yields of 65–91% across more than ten structurally diverse aryl and heteroaryl boronic ester/trifluoroborate coupling partners [1], the compound supports parallel library synthesis on milligram to gram scale. The resulting bi(hetero)aryl products have demonstrated GI₅₀ values as low as 0.7 μM against MCF-7 and NCI-H460 cell lines, with select compounds showing cell-line-selective growth inhibition profiles [1]. The commercial availability of the precursor at ≥95% purity further supports reproducible library production without the need for in-house precursor synthesis.

Tetracyclic Scaffolds for Kinase Discovery

For kinase inhibitor discovery programs requiring complex polycyclic scaffolds, the orthogonal reactivity of the C6-Br and C3-NH₂ groups enables a two-step sequential coupling strategy: Sonogashira alkynylation at C6 followed by Buchwald–Hartwig C–N coupling at C3-NH₂ with 2-bromopyridine, yielding tetracyclic compounds via intramolecular cyclization [1]. This approach eliminates 2–3 synthetic steps compared to routes using mono-functional precursors , providing a strategic advantage in hit-to-lead campaigns where scaffold complexity correlates with target selectivity. The thieno[3,2-b]pyridine core is a known isostere of pyrrolopyridines and quinolines that appear in multiple kinase inhibitor pharmacophores, including VEGFR2 and c-Met inhibitor series [2].

Anti-HCC Lead Generation

The 6-bromo handle enables Sonogashira coupling with (hetero)arylacetylenes to generate 6-alkynylthieno[3,2-b]pyridine-2-carboxylates with potent anti-HCC activity. The lead derivative 2f (6-[(3-aminophenyl)ethynyl]) demonstrated a GI₅₀ of 1.2 μM against HepG2 cells—2.4-fold more potent than ellipticine (2.9 μM)—with no detectable hepatotoxicity in PLP1 primary hepatocytes (GI₅₀ >125 μM) [1]. This >100-fold selectivity window for tumor vs. liver cells positions this compound series for further optimization as potential HCC therapeutic leads. QSAR studies from the same publication identified amino group count and hydrogen bond donor capacity as key molecular determinants of anti-HCC activity, providing a rational basis for derivative design [1].

Fluorescent Antitumor Probe Development

The 6-bromo substituent participates in copper-catalyzed Ullmann-type C–O coupling with methoxyphenols, yielding fluorescent di(hetero)arylethers. The ortho- and meta-methoxy derivatives exhibit promising GI₅₀ values (1.2–2.5 μM) against three human tumor cell lines [1], while their intrinsic fluorescence properties enable their use as theranostic probes when incorporated into nanoliposome delivery systems . This dual-function capability—antitumor activity combined with fluorescence-based tracking—is unique to the C–O coupled products accessible from this 6-bromo precursor and is not achievable from non-halogenated thieno[3,2-b]pyridine analogs.

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